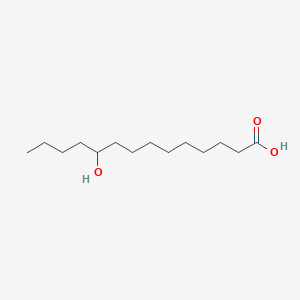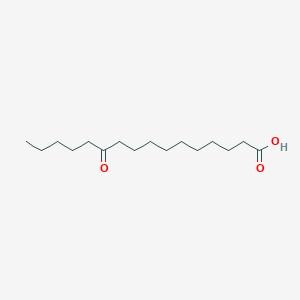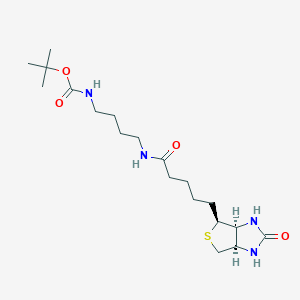![molecular formula C12H3Br3S3 B8223208 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene](/img/structure/B8223208.png)
2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene
Übersicht
Beschreibung
2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene is a useful research compound. Its molecular formula is C12H3Br3S3 and its molecular weight is 483.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
A significant application of materials similar to 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene is in the field of photovoltaics. Keshtov et al. (2016) synthesized terpolymers containing benzothiadiazole and benzotrithiophene units, showing potential for efficient exciton dissociation in bulk heterojunction solar cells. Their research highlights the importance of molecular design in achieving high-performance solar cells (Keshtov et al., 2016).
Organic Semiconductors
Research by Nielsen et al. (2011) and Kashiki et al. (2011) demonstrates the utility of benzo[1,2-b:3,4-b':5,6-d'']trithiophenes in organic electronics, particularly as donor materials in donor-acceptor type copolymers for semiconductors. These studies highlight the material's potential in electronic applications due to its planar and electron-rich nature (Nielsen et al., 2011), (Kashiki et al., 2011).
Electrochromic Materials
Xu et al. (2018) explored the synthesis of polymers based on benzotrithiophene for use in electrochromic materials. Their findings suggest that these materials exhibit promising electrochromic performance, indicating potential applications in smart windows and displays (Xu et al., 2018).
Organic Field-Effect Transistors
Takimiya et al. (2004) synthesized 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, including analogs of this compound, for use in organic semiconductors and field-effect transistors. Their research contributes to the development of high-performance semiconductors for electronic devices (Takimiya et al., 2004).
Charge Transfer in Organic Sensitizers
Jiang et al. (2013) studied the charge transfer in cross-conjugated isomers based on benzodithiophene, a compound structurally related to this compound. Their findings contribute to understanding charge transfer dynamics in organic photovoltaic materials (Jiang et al., 2013).
Efficient Solar Cells
Duan et al. (2016) demonstrated the use of benzo[1,2-b:4,5-b']dithiophene in the synthesis of semiconducting copolymers, achieving impressive power conversion efficiencies in organic solar cells. This research underscores the material's potential in enhancing solar cell performance (Duan et al., 2016).
Synthesis and NMR Study
Zhu-chai (2013) conducted a synthesis and multinuclear NMR study of a compound related to 2,5,8-Tribromobenzo[1,2-b:4,5-b']dithiophene. This research provides insights into the structural characteristics of these compounds, essential for their application in various fields (Zhu-chai, 2013).
Eigenschaften
IUPAC Name |
4,9,14-tribromo-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br3S3/c13-7-1-4-10(16-7)5-2-9(15)18-12(5)6-3-8(14)17-11(4)6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGROIEURFZUIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C3=C(C=C(S3)Br)C4=C2C=C(S4)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223145.png)
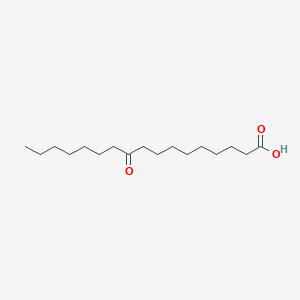


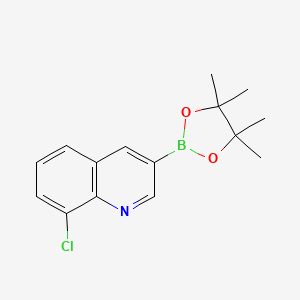

methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223198.png)

